molecular formula C20H12F3NO2 B2895135 [2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone CAS No. 339106-10-4

[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

Cat. No.: B2895135
CAS No.: 339106-10-4
M. Wt: 355.316
InChI Key: CGPGWIWGADDEFG-UHFFFAOYSA-N
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Description

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone is a pyridine-based aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a benzoyl (C₆H₅CO-) substituent at the 2-position. A phenylmethanone group is also attached to the 3-pyridinyl moiety, contributing to its structural complexity. Key properties include:

  • Molecular Formula: C₂₀H₁₂F₃NO₂
  • Molecular Weight: 355.32 g/mol
  • CAS Registry Number: 339106-10-4 .

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound relevant in medicinal chemistry and agrochemical research. The benzoyl and phenyl groups contribute to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO2/c21-20(22,23)15-11-16(18(25)13-7-3-1-4-8-13)17(24-12-15)19(26)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPGWIWGADDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoroacetic anhydride and triphenyl phosphine, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, triphenyl phosphine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyridine and aryl ketone derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone C₂₀H₁₂F₃NO₂ 355.32 -CF₃, benzoyl, phenyl Potential kinase inhibitor; studied for binding affinity to hydrophobic pockets .
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone C₁₃H₅Cl₃F₃NO 354.55 -CF₃, 2,4-dichlorophenyl, Cl at 3-pyridinyl Higher electrophilicity due to Cl atoms; used in pesticide research .
(6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone C₁₉H₁₃ClNO₂ 334.77 Cl at 6-pyridinyl, 3-phenoxyphenyl Insecticidal activity via acetylcholine receptor disruption .
Phenyl(2-(trifluoromethyl)phenyl)methanone C₁₄H₉F₃O 250.22 -CF₃, phenyl Intermediate in synthesis of anti-inflammatory agents; less complex than pyridine analogues .
Netupitant (C30H32F6N4O) C₃₀H₃₂F₆N₄O 578.60 -CF₃, methylpiperazinyl, 2-methylphenyl FDA-approved antiemetic; bulky substituents enhance CNS penetration .

Key Findings:

Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to chlorinated analogues (e.g., 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone) .

Bioactivity: Unlike Netupitant, the absence of a morpholine or piperazinyl group in 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone limits its use in CNS-targeting therapies but may improve peripheral target selectivity .

Synthetic Accessibility: The target compound’s synthesis avoids harsh conditions (e.g., silver nitrate/potassium persulfate in acetonitrile-water) required for simpler aryl ketones like Phenyl(2-(trifluoromethyl)phenyl)methanone, suggesting better scalability .

Solubility: The benzoyl group enhances solubility in organic solvents compared to phenoxy-substituted analogues (e.g., (6-Chloro-3-pyridinyl)(3-phenoxyphenyl)methanone), which are more lipophilic .

Research Implications

  • Medicinal Chemistry : The compound’s balance of lipophilicity (LogP ~3.1 predicted) and hydrogen-bonding capacity (via ketone groups) positions it as a candidate for kinase inhibition studies, akin to Nilotinib derivatives .

Biological Activity

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone, also known by its CAS number 339106-10-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a pyridine ring and a trifluoromethyl group suggests that this compound may exhibit significant pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone can be represented as follows:

C16H12F3NO\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}O

Key Features:

  • Molecular Weight: 285.65 g/mol
  • Functional Groups: Pyridine ring, trifluoromethyl group, benzoyl group.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often display enhanced anticancer properties. For instance, compounds with similar structures have been tested against various human cancer cell lines, demonstrating effective inhibition of cell proliferation.

Case Study:
A study investigating the biological activity of various arylpyridinylmethanones found that derivatives with trifluoromethyl substitutions exhibited lower IC50 values compared to their non-fluorinated counterparts. Specifically, one compound showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) as a reference drug .

CompoundIC50 (μM)Cell Line
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone22.4PACA2
Doxorubicin52.1PACA2

Antimicrobial Activity

The antibacterial properties of compounds with trifluoromethyl groups have also been explored. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against various strains, including E. coli and C. albicans.

Research Findings:
In a study assessing the minimum inhibitory concentrations (MICs) of several compounds, one derivative demonstrated an MIC of 4.88 µg/mL against B. mycoides, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
Derivative with CF34.88B. mycoides
Reference Compound--

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance biological activity significantly. SAR studies highlight that variations in substituents on the phenyl or pyridine rings can lead to substantial differences in potency.

Example Findings:

  • Substituting different alkyl groups on the nitrogen atom of the pyridine ring generally increases potency.
  • Compounds with larger alkyl groups exhibited improved biological activity compared to their smaller counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling reactions between functionalized pyridine and benzophenone precursors. For example, silver nitrate and potassium persulfate in acetonitrile/water (1:1) under nitrogen at 60°C for 24 hours are used to facilitate cross-coupling . Key intermediates include trifluoromethyl-substituted pyridinyl halides, which undergo nucleophilic acyl substitution with benzoyl groups. Purification via silica gel chromatography ensures high yields (e.g., 70–85%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves aromatic protons, trifluoromethyl groups, and carbonyl environments. Mass spectrometry (MS) confirms molecular weight (355.32 g/mol, C₂₀H₁₂F₃NO₂) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm validates purity (>95%) .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodological Answer : The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the pyridine ring via inductive effects. Computational studies (e.g., DFT) show reduced electron density at the 3-pyridinyl position, enhancing electrophilic reactivity. Steric effects are minimal due to its planar geometry .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of derivatives with modified benzoyl or pyridinyl groups?

  • Methodological Answer : Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance coupling efficiency) and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions). For example, substituting phenyl groups with electron-deficient aryl halides increases cross-coupling rates by 20–30% . Kinetic studies using in-situ IR spectroscopy monitor intermediate formation to adjust reaction time and temperature .

Q. How can contradictions in biological activity data between structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Comparative analysis of IC₅₀ values (e.g., 0.1 µM for methuosis-inducing derivatives vs. TBD for cytotoxic analogs ) should include:

  • Standardized assay protocols (e.g., MTT vs. ATP-based viability assays).
  • Physicochemical profiling (logP, solubility) to assess bioavailability.
  • Molecular docking studies to verify target binding (e.g., kinase vs. GPCR selectivity) .

Q. What experimental designs are recommended for evaluating this compound’s potential in drug discovery?

  • Methodological Answer : A tiered approach is advised:

In vitro screening : Dose-response assays (0.1–100 µM) against cancer (e.g., MCF-7, HepG2) and microbial models.

Mechanistic studies : Flow cytometry for apoptosis/necrosis, ROS detection via DCFH-DA, and Western blotting for protein targets (e.g., Bcl-2, caspases) .

ADME profiling : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding .

Q. How can computational methods predict the compound’s reactivity in novel substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in GROMACS) model solvent effects on transition states. For example, meta-substituted pyridinyl positions show higher reactivity in SNAr reactions due to charge localization .

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